1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
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Overview
Description
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The next step involves the attachment of the hydroxy-ethylamino group to the propan-2-ol backbone. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The indole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of indole derivatives with different functional groups.
Scientific Research Applications
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-amino-ethylamino)-propan-2-ol
- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-methoxy-ethylamino)-propan-2-ol
- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-chloro-ethylamino)-propan-2-ol
Comparison: Compared to similar compounds, 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the presence of the hydroxy-ethylamino group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol, also known by its CAS number 436099-60-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound features an indole ring structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.35 g/mol |
CAS Number | 436099-60-4 |
Chemical Structure | Structure |
Research indicates that compounds with indole structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The specific mechanisms for this compound include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymatic activities, potentially affecting pathways related to histone acetylation and neurotransmitter regulation.
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
-
Histone Acetylation Studies : In a study analyzing compounds for their ability to inhibit Rtt109-catalyzed histone acetylation, it was found that several indole derivatives exhibited varying degrees of inhibition at high concentrations. Notably, the compound showed a partial decrease in acetylation levels at concentrations around 125 μM .
Compound IC50 (μM) Histone Acetylation Effect 1-(2,3-Dimethyl-indol...) 125 Partial Inhibition - Toxicity Profiling : A comprehensive analysis involving ToxCast chemicals revealed that compounds similar to this compound exhibited varied toxicity profiles across different assays. The compound was included in a broader analysis of enzymatic interactions and showed potential as a multitarget inhibitor .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQLMTYVIIFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389748 |
Source
|
Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-60-4 |
Source
|
Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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